Lipophilicity Differential: 50-Fold Higher Partition Coefficient Versus Natural L-Asparagine
N-(5-chloro-2-methoxyphenyl)asparagine exhibits a computed XLogP3 of −1.4, representing a 1.7 log-unit increase in lipophilicity compared to natural L-asparagine (XLogP3 = −3.1) [1]. This equates to approximately 50-fold greater partitioning into octanol, a standard surrogate for membrane-like environments. The molecular weight increase (272.68 vs. 132.12 g/mol; +140.56 Da) and addition of five rotatable bonds (5 vs. 3) further differentiate the compound from the endogenous amino acid [2]. The lipophilicity gain is attributed entirely to the 5-chloro-2-methoxyphenyl moiety, which adds both hydrophobic surface area and a polarizable aromatic ring absent from L-asparagine. In the context of N4-aryl asparagine series, the −1.4 XLogP3 places this compound in a moderately lipophilic range suitable for passive membrane permeation while retaining aqueous solubility sufficient for biochemical assay conditions, unlike fully unsubstituted asparagine which is essentially membrane-impermeable [3].
| Evidence Dimension | Computed partition coefficient (XLogP3) |
|---|---|
| Target Compound Data | XLogP3 = −1.4 |
| Comparator Or Baseline | L-Asparagine: XLogP3 = −3.1 |
| Quantified Difference | ΔXLogP3 = +1.7 log units (~50-fold increased lipophilicity) |
| Conditions | Computed by XLogP3 3.0 algorithm (PubChem release 2019.06.18); octanol-water partition prediction |
Why This Matters
For cell-based assays or in vitro systems requiring membrane transit, the target compound's 50-fold higher lipophilicity versus natural asparagine supports passive cellular uptake, a property critical for intracellular target engagement studies.
- [1] PubChem. Computed Properties: XLogP3 for CID 4860925 (N-(5-chloro-2-methoxyphenyl)asparagine) and CID 6267 (L-Asparagine). https://pubchem.ncbi.nlm.nih.gov/compound/4860925 View Source
- [2] PubChem. Compound comparison: N-(5-chloro-2-methoxyphenyl)asparagine (CID 4860925) vs. L-Asparagine (CID 6267). Physical property data. View Source
- [3] Lipinski CA, Lombardo F, Dominy BW, Feeney PJ. Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings. Adv Drug Deliv Rev. 2001;46(1-3):3-26. View Source
